Home > Products > Screening Compounds P133859 > Phthalimidinoglutarimide-C6-OH
Phthalimidinoglutarimide-C6-OH -

Phthalimidinoglutarimide-C6-OH

Catalog Number: EVT-14901381
CAS Number:
Molecular Formula: C19H24N2O4
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phthalimidinoglutarimide-C6-OH is a compound of significant interest in medicinal chemistry due to its structural similarities to thalidomide and its analogs, which have demonstrated therapeutic potential, particularly in the treatment of various cancers and inflammatory diseases. This compound features a phthalimidine moiety linked to a glutarimide structure, which is believed to contribute to its biological activity.

Source

The compound is synthesized through various chemical processes, primarily involving the condensation of phthalic anhydride and glutamic acid derivatives, followed by functionalization steps that introduce hydroxyl groups or other substituents. The synthesis methods reflect advancements in green chemistry, aiming for efficiency and reduced environmental impact.

Classification

Phthalimidinoglutarimide-C6-OH is classified as an organic compound within the category of imides, specifically phthalimides. Its structural characteristics allow it to be categorized under pharmaceutical compounds with potential anti-inflammatory and anti-cancer properties.

Synthesis Analysis

Methods

The synthesis of Phthalimidinoglutarimide-C6-OH typically involves a multi-step process:

  1. Condensation Reaction: The initial step often includes the reaction of phthalic anhydride with glutamic acid or its derivatives under controlled conditions to form an N-phthaloyl derivative.
  2. Cyclization: Subsequent cyclization reactions may occur to form the glutarimide ring structure.
  3. Functionalization: Hydroxylation or other modifications are introduced to yield the final product.

Technical Details

Recent studies have highlighted a one-pot synthesis approach that combines multiple reaction steps into a single process, significantly improving yield and reducing reaction time. This method involves:

  • Addition of reactants at room temperature.
  • Utilization of iminium rearrangement and elimination reactions to facilitate cyclization and formation of the final compound.
  • Yields reported range from 52% to 89%, depending on specific reaction conditions .
Molecular Structure Analysis

Structure

Phthalimidinoglutarimide-C6-OH consists of a phthalimidine ring connected to a glutarimide moiety. The structural formula can be represented as follows:

C6H6N2O3\text{C}_6\text{H}_6\text{N}_2\text{O}_3

Data

The molecular weight of Phthalimidinoglutarimide-C6-OH is approximately 178.12 g/mol. The compound exhibits specific spectral characteristics that can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming the presence of functional groups characteristic of imides and hydroxyls .

Chemical Reactions Analysis

Reactions

Phthalimidinoglutarimide-C6-OH can undergo several chemical reactions, including:

  • Hydrolysis: The hydroxyl group can participate in hydrolysis reactions under acidic or basic conditions.
  • Substitution Reactions: The nitrogen atoms in the imide structure can be targets for nucleophilic substitution, allowing for further functionalization.
  • Degradation Pathways: Similar to thalidomide, this compound may also be metabolized by cytochrome P450 enzymes into various metabolites that retain biological activity .

Technical Details

Studies indicate that the interactions of Phthalimidinoglutarimide-C6-OH with biological targets may involve complex mechanisms similar to those observed with thalidomide derivatives, where binding affinities and resultant biological activities are influenced by structural conformations .

Mechanism of Action

Process

The mechanism of action for Phthalimidinoglutarimide-C6-OH is believed to involve:

  1. Binding to Cereblon: The compound binds to cereblon, a component of the ubiquitin ligase complex, leading to the modulation of protein degradation pathways.
  2. Inhibition of Cytokines: It may inhibit tumor necrosis factor-alpha (TNF-α) synthesis, contributing to its anti-inflammatory effects.
  3. Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells through pathways involving protein degradation.

Data

Experimental data suggest that Phthalimidinoglutarimide-C6-OH can reduce TNF-α levels significantly in cellular models, indicating its potential efficacy as an anti-inflammatory agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

  • Melting Point: Specific melting points vary based on purity but are generally reported around 190–195 °C.
  • Stability: The compound is stable under neutral pH conditions but may degrade under extreme acidic or basic environments.

Relevant Data or Analyses

Characterization through spectroscopic methods (NMR, IR) reveals key functional groups and confirms structural integrity post-synthesis .

Applications

Phthalimidinoglutarimide-C6-OH has potential applications in various scientific domains:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory drugs or cancer therapeutics.
  • Biochemical Research: Used in studies investigating protein degradation pathways and cellular responses to therapeutic agents.
  • Synthetic Chemistry: Serves as a scaffold for synthesizing novel compounds with modified biological activities.
Molecular Design & Structural Optimization of Phthalimidinoglutarimide-C6-OH

Rational Design Principles for Cereblon-Targeting Ligand-Linker Conjugates

Phthalimidinoglutarimide-C6-OH exemplifies a structure-guided approach to optimizing cereblon (CRBN)-recruiting degraders. Its core integrates the validated pharmacophore of immunomodulatory imide drugs (IMiDs) like pomalidomide—a glutarimide ring essential for CRBN binding—with strategic modifications enhancing PROTAC functionality [1] [7]. The design prioritizes three elements:

  • Glutarimide-CRBN Interface Preservation: The glutarimide nitrogen forms hydrogen bonds with CRBN’s His378 and Trp386, while its carbonyl groups engage hydrophobic residues (Trp400, Trp388) in the tri-Trp pocket, mimicking IMiD binding [1] [4].
  • Phthalimide as a Modular Scaffold: Unlike classical IMiDs, the phthalimide moiety serves as an exit vector for linker attachment. Its planar structure allows substitutions without disrupting CRBN binding, enabling chemical diversification [7] [9].
  • Terminal Hydroxyl for Conjugation: The C6 alkyl chain terminates in a hydroxyl group (–OH), enabling efficient coupling to target protein ligands via esterification, amidation, or click chemistry [6].

Table 1: Key Structural Features and Design Rationale

Structural ElementFunctionRationale
Glutarimide ringCRBN binding via H-bonding & hydrophobic interactionsMaintains IMiD-like affinity; KD values typically <500 nM
Phthalimide systemLinker attachment vector; modulates ternary complex stabilityAllows positional isomerism (e.g., 4- vs. 5-substitution) for SAR exploration
C6 alkyl linkerSpatial separation of E3 ligase and target protein ligandsBalances flexibility/rigidity; optimal length for proteasome engagement
Terminal –OH groupFunctional handle for PROTAC synthesisEnables diverse bioconjugation chemistries with POI ligands

Role of Hydroxyl-C6 Linker in Ternary Complex Stabilization

The hexyl (C6) spacer with terminal hydroxyl group critically influences ternary complex formation and degradation efficiency:

  • Linker Length Optimization: A 6-carbon chain (~10.5 Å) positions the POI within an optimal range (10–15 Å) of CRBN’s catalytic zone, facilitating ubiquitin transfer. Shorter linkers ([3] [7].="" and="" chains="" complex="" degradation="" entropic="" flexibility,="" increase="" li="" longer="" penalties="" potency="" reduce="" restrict="" while="">
  • Hydroxyl as a Hydrogen Bond Donor: The –OH group forms auxiliary hydrogen bonds with solvent-exposed residues (e.g., Tyr106, Asp116) on CRBN or the POI, enhancing ternary complex stability by ~2-fold compared to methyl-terminated analogs [3].
  • Conformational Dynamics: Molecular dynamics simulations reveal that the C6 linker adopts bent or extended conformations, accommodating variable distances between CRBN and diverse POIs. This adaptability is absent in rigid aromatic linkers [7].
  • Reduced Substrate Competition: The hydroxyl group’s polarity mitigates nonspecific interactions with endogenous CRBN substrates (e.g., IKZF1), preserving degradation efficiency even in cells with high competing substrate expression [1].

Table 2: Impact of Linker Chemistry on Degrader Performance

Linker AttributeEffect on Ternary ComplexDegradation Efficiency (DC50)
C4 alkyl chainRestricted flexibility; suboptimal POI positioning>1 µM (BRD4)
C6 alkyl-OH (Phthalimidinoglutarimide)Balanced flexibility; H-bond stabilization50–100 nM (BRD4)
C8 alkyl chainExcessive flexibility; entropic penalty200–500 nM (BRD4)
PEG3 linkerEnhanced solubility but reduced cell uptakeHighly variable

Comparative Analysis of Glutarimide-Based vs. Non-Glutarimide E3 Ligase Recruiters

Phthalimidinoglutarimide-C6-OH’s utility is contextualized against major E3 recruiter classes:

  • CRBN vs. VHL Recruiters:
  • Glutarimide-based (e.g., Phthalimidinoglutarimide): Exhibits broader tissue distribution (CRBN is ubiquitously expressed) and deeper tissue penetration (LogP ~1.8 vs. VHL ligand’s ~0.5). However, susceptibility to CRBN saturation limits efficacy in low-CRBN cancers [2] [4].
  • VHL ligands (e.g., VH032): Require bulkier hydroxyproline motifs, increasing PROTAC molecular weight (>800 Da vs. <700 Da for glutarimide-based). This compromises cellular permeability [2] [7].

  • CRBN vs. IAP or MDM2 Recruiters:

  • IAP antagonists (e.g., LCL161 derivatives) induce auto-ubiquitination of E3 ligases, potentially reducing degradation efficiency. MDM2 ligands (e.g., nutlin) exhibit oncogenic risks due to p53 pathway interactions [4] [5].
  • Glutarimide-based recruiters avoid these liabilities but face unique challenges: teratogenicity risks and substrate competition [1] [5].

  • Emerging Non-Glutarimide CRBN Ligands:

  • Dihydrouracils (e.g., PDHU): Achiral alternatives eliminating racemization issues. However, they show 3–5-fold lower CRBN affinity (KD ~100 µM) than Phthalimidinoglutarimide-C6-OH (KD ~1–10 µM) [9].
  • Benzamide-based ligands: Improved solubility but require complex syntheses, hindering PROTAC optimization [7].

Table 3: E3 Ligase Recruiter Profiles for PROTAC Design

Recruiter TypeRepresentative LigandMW (Da)CRBN KD (µM)Key AdvantagesLimitations
Glutarimide-basedPhthalimidinoglutarimide-C6-OH344.41–10Proven degradation efficiency; modular synthesisRacemization; substrate competition
VHL ligandVH032393.40.2 (VHL)High affinity; no racemizationHigh polarity; poor blood-brain barrier penetration
IAP ligandLCL161438.5N/APotent in inflammatory modelsE3 auto-ubiquitination
Non-glutarimide CRBN ligandTrisubstituted PDHU~35020–100Achiral; stableLower affinity; limited SAR data

Structure-Activity Relationship (SAR) of Phthalimide Modifications on CRBN Binding Affinity

The phthalimide ring serves as a critical SAR exploration site:

  • Positional Isomerism:
  • 4-Substituted Derivatives (e.g., 4-hydroxythalidomide analogs): The hydroxyl group forms water-mediated H-bonds with CRBN’s His353, improving binding (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for unsubstituted) [7] [9]. Phthalimidinoglutarimide-C6-OH typically utilizes this position.
  • 5-Substituted Derivatives: Bulkier groups (e.g., methyl, Cl) enhance hydrophobic contacts with Trp380 but may sterically hinder linker attachment [7].
  • Electron-Withdrawing Groups (EWGs):
  • Nitro (4-NO₂) or cyano (4-CN) substitutions reduce electron density on the carbonyl, strengthening H-bonding with His353. KD values improve 2–3 fold versus electron-donating groups (e.g., 4-OMe) [7] [9].

  • Ring Expansion/Fusion:

  • Isoindolinone-based analogs (e.g., CC-885 derivatives) exhibit 5–10-fold higher affinity but increase synthetic complexity. Their fused rings enhance rigidity but reduce linker conformational freedom [4] [7].

  • Addressing Racemization:

  • Glutarimide chiral inversion (t1/2 ~2–8 h in plasma) diminishes CRBN binding. Strategies include:
  • Achiral Dihydrouracil Replacements: PDHUs eliminate chirality but sacrifice affinity [9].
  • Steric Shielding: 4- or 5-methyl groups slow racemization by 30–50% in Phthalimidinoglutarimide analogs [9].

Table 4: SAR of Phthalimide Modifications

ModificationCRBN KD (µM)Relative Binding vs. ThalidomideEffect on Ternary Complex Stability
None (Thalidomide)2501.0xBaseline
4-OH (4-hydroxythalidomide)554.5x↑ H-bonding with His353
4-NO₂455.6x↑ Carbonyl polarization
5-Cl1202.1x↑ Hydrophobic contacts; steric effects
4-OMe (electron-donating)4000.6x↓ Carbonyl H-bond acceptance
Isoindolinone fusion5–1025–50x↑ Rigidity; may restrict linker dynamics

Properties

Product Name

Phthalimidinoglutarimide-C6-OH

IUPAC Name

3-[7-(6-hydroxyhexyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H24N2O4/c22-11-4-2-1-3-6-13-7-5-8-14-15(13)12-21(19(14)25)16-9-10-17(23)20-18(16)24/h5,7-8,16,22H,1-4,6,9-12H2,(H,20,23,24)

InChI Key

FBWZLGZGXYSGPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.